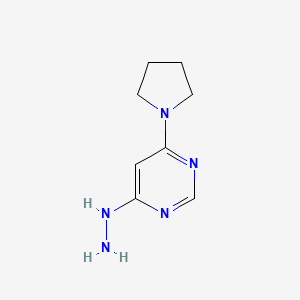
4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl and pyrrolidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine and pyrrolidine. One common method involves the condensation of 4-chloro-6-(1-pyrrolidinyl)pyrimidine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory-scale synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted hydrazinyl-pyrimidine derivatives.
科学的研究の応用
4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active site residues, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions . These interactions can lead to the inhibition of enzyme activity or modulation of receptor function.
類似化合物との比較
Similar Compounds
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrimidine core but with different substituents, leading to distinct biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrimidine scaffold and are studied for their anticancer properties.
Uniqueness
4-Hydrazinyl-6-(1-pyrrolidinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and pyrrolidinyl groups allows for versatile chemical reactivity and potential therapeutic applications.
特性
分子式 |
C8H13N5 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
(6-pyrrolidin-1-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C8H13N5/c9-12-7-5-8(11-6-10-7)13-3-1-2-4-13/h5-6H,1-4,9H2,(H,10,11,12) |
InChIキー |
BQPINGFVBUMZIC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC=NC(=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















